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Introduction

Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and
Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3][4]
PARP inhibitors, such as olaparib, are effective in cancers with homologous recombination
repair deficiencies, including those with BRCA1/2 mutations.[5][6] The combination of
Ceralasertib with a PARP inhibitor represents a promising therapeutic strategy to enhance anti-
tumor efficacy and overcome resistance.[5][6][7][8]

Mechanistically, PARP inhibition leads to the accumulation of single-stranded DNA breaks,
which are converted to double-strand breaks during replication. This replication stress activates
the ATR-CHKZ1 signaling axis.[1] By inhibiting ATR, Ceralasertib prevents the necessary cell
cycle checkpoints and DNA repair, leading to synthetic lethality, especially in tumor cells under
replicative stress.[1][4][5] This combination has shown synergistic effects in preclinical models
and clinical activity in various cancer types, including those that have developed resistance to
PARP inhibitors.[5][6][7][9]

These application notes provide an overview of the preclinical and clinical data, along with
detailed protocols for key in vitro experiments to evaluate the combination of Ceralasertib and
PARP inhibitors.
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Data Presentation
Preclinical Efficacy

The combination of Ceralasertib and PARP inhibitors has demonstrated synergistic anti-tumor

activity in various preclinical models. The following table summarizes key findings from in vitro

studies.

Cell Line

Cancer Type

PARP Inhibitor

Key Findings

Reference

UWB1.289

Ovarian
(BRCA1-mutant)

Olaparib

Ceralasertib
synergistically
enhances the
activity of

olaparib.

[1]

Various

Multiple

AZD5305
(PARP1-

selective)

Combination was
more effective
than single
agents in ~32%
of 114 cancer
cell lines,
including HRR-

proficient lines.

[7]

DSRCT

Desmoplastic
Small Round Cell

Tumor

Not specified

Cells were
sensitive to both
PARP and ATR
inhibitors as
monotherapies
and in
combination,
leading to
increased DNA
damage and G2-
M checkpoint

activation.

(8]
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Clinical Trial Data

Several clinical trials have evaluated the combination of Ceralasertib and olaparib in different
cancer settings. The results highlight the clinical potential and safety profile of this combination.
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Trial Name Patient Key Efficacy
Cancer Type . Reference
(NCT) Population Results
Objective
Response Rate
(ORR): 46%
Recurrent, o
) PARP inhibitor- (6/13 evaluable
CAPRI Platinum- ) )
- resistant, HRD- patients). In [9]
(NCT03462342) Sensitive N ) )
) positive patients with
Ovarian Cancer _
germline BRCA
mutations, the
ORR was 69%.
Tumors with .
o One confirmed
o ) DNA replication )
AcSé-ESMART Pediatric Solid partial response
stress and/or ) ] ] [10]
(Arm N) Tumors ) in a patient with
DNA repair )
o pineoblastoma.
deficiencies
Overall
Response Rate
(ORR): 8.3%;
Clinical Benefit
o Rate (CBR):
Advanced PARP inhibitor- ]
OLAPCO ] ] 62.5% in the
Cancers with resistant, BRCA- ) [51[11]
(NCT02576444) ] entire cohort. In
DDR Alterations mutated HGSOC o
PARP inhibitor-
resistant
HGSOC, 1 of 7
patients had a
partial response.
Metastatic 4 of 35 HRP
TRAP Castration- HRP and HRRm, patients and 4 of
Resistant PARP inhibitor- 12 HRRm [12]
(NCT03787680) _
Prostate Cancer naive patients
(mCRPC) responded.
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Common Grade 3/4

Trial Name (NCT) Dosing Regimen Reference
Adverse Events
) Anemia (7.7%),
Olaparib: 300 mg _
) ) thrombocytopenia
CAPRI twice daily (days 1-28) )
) (23.1%), leukopenia [9]
(NCT03462342) + Ceralasertib: 160 )
) (7.7%), neutropenia
mg daily (days 1-7)
(7.7%)
Recommended Phase )
i Thrombocytopenia
AcSé-ESMART (Arm Il dose (ages 12-18): ]
) and neutropenia were [10]
N) Olaparib: 150 mg + o o
) dose-limiting toxicities.
Ceralasertib: 80 mg
OLAPCO . ,
Not specified Myelosuppression [11]
(NCT02576444)
Olaparib: 300 mg
twice daily +
TRAP _ _
Ceralasertib: 160 mg Anemia [12]
(NCT03787680)

once daily (days 1-7)
in 28-day cycles

Signaling Pathways and Experimental Workflows
Mechanism of Synergistic Action

The combination of a PARP inhibitor and Ceralasertib creates a synthetic lethal interaction by

targeting two critical nodes of the DNA damage response pathway.
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Caption: Synergistic mechanism of PARP and ATR inhibitors.
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Experimental Workflow for In Vitro Synergy Assessment

A typical workflow to assess the synergistic effects of Ceralasertib and a PARP inhibitor in vitro
involves multiple assays to measure cell viability, DNA damage, and changes in cell cycle
distribution.

Phase 1: Cell Culture & Treatment

Seed cancer cells
in multi-well plates

Treat with Ceralasertib,
PARP inhibitor,
and combination
£2: Endpomt\Aglys \

Wit [Elo Immunofluorescence Cell Cycle Analysis
(p-CHK1, yH2AX, yH2AX foci) (Propidium lodide)
cleaved PARP)

Cell Viability Assay
(e.g., MTS)

Phasa 3: Data Andlysis

Calculate 1C50,
Combination Index (CI),
and statistical significance

Determine synergy,
additivity, or antagonism

Click to download full resolution via product page

Caption: Workflow for in vitro synergy assessment.
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Experimental Protocols
Cell Viability (MTS) Assay

This protocol is used to determine the effect of Ceralasertib and a PARP inhibitor, alone and in
combination, on cell proliferation.

Materials:

e Cancer cell line of interest

o 96-well cell culture plates

o Complete cell culture medium

o Ceralasertib and PARP inhibitor stock solutions (in DMSO)

e MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
e Microplate reader

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over
the treatment period (typically 1,000-5,000 cells/well). Allow cells to adhere for 24 hours.[2]
[13]

o Compound Treatment: Prepare serial dilutions of Ceralasertib and the PARP inhibitor in
culture medium. Treat cells with a range of concentrations of each drug individually and in
combination at a fixed ratio. Include a vehicle control (DMSO) at the same final concentration
as the highest drug dose (typically < 0.1%).

 Incubation: Incubate the plate for 72 hours at 37°C in a 5% COz2 incubator.[14]
o MTS Reagent Addition: Add 20 pL of MTS reagent to each well.[2]
 Incubation: Incubate the plate for 1-4 hours at 37°C.[2]

» Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[2]
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o Data Analysis:
o Calculate the percentage of cell viability relative to the vehicle control.

o Plot dose-response curves and calculate the Glso (concentration for 50% growth inhibition)
for each compound.[2][14]

o Use software such as CompuSyn to calculate the Combination Index (CI) to determine
synergy (Cl < 1), additivity (CI = 1), or antagonism (Cl > 1).

Western Blot for DNA Damage Markers

This protocol is used to assess the pharmacodynamic effects of the drug combination on key
DDR proteins.

Materials:

6-well cell culture plates

» Ceralasertib and PARP inhibitor

» RIPA lysis buffer with protease and phosphatase inhibitors
o BCA protein assay kit

e SDS-PAGE gels and running buffer

» Transfer buffer and nitrocellulose or PVDF membranes

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

e Primary antibodies (e.g., anti-p-CHK1 Ser345, anti-yH2AX Ser139, anti-cleaved PARP, anti-
[-actin)

e HRP-conjugated secondary antibodies
o ECL substrate and imaging system

Procedure:
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e Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of
harvest. Treat with Ceralasertib, the PARP inhibitor, and the combination for a specified time
(e.g., 2-24 hours).[15][16]

e Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer.[2]

o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
[2][15]

o SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 ug) onto an SDS-
PAGE gel. After electrophoresis, transfer the proteins to a membrane.[17]

e Immunoblotting:

o Block the membrane for 1 hour at room temperature.[17]

[¢]

Incubate with primary antibodies overnight at 4°C.

Wash the membrane three times with TBST.

o

[e]

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash the membrane three times with TBST.

o

o Detection: Add ECL substrate and visualize the protein bands using an imaging system.
Quantify band intensity using software like ImageJ, normalizing to a loading control like (3-
actin.

Immunofluorescence for yH2AX Foci

This protocol allows for the visualization and quantification of DNA double-strand breaks.
Materials:

e Cells grown on coverslips or in imaging-compatible plates

e Ceralasertib and PARP inhibitor

e 4% Paraformaldehyde (PFA) in PBS
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0.25% Triton X-100 in PBS

» Blocking solution (e.g., 5% BSA in PBS)

o Primary antibody (anti-yH2AX Ser139)

o Alexa Fluor-conjugated secondary antibody
o DAPI nuclear counterstain

o Antifade mounting medium

e Fluorescence microscope

Procedure:

Cell Seeding and Treatment: Seed cells on coverslips to be 50-70% confluent at the time of
fixation. Treat with the drug combination as required.[18][19]

o Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.[18]
[19]

e Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 for 10
minutes.[18]

e Blocking: Wash three times with PBS. Block for 1 hour at room temperature.[18]
e Antibody Incubation:

o Incubate with primary anti-yH2AX antibody overnight at 4°C.[19][20]

o Wash three times with PBS.

o Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room
temperature, protected from light.[18][19]

o Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI
for 5 minutes. Wash twice with PBS and mount the coverslip onto a slide using antifade
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medium.[18][19]

e Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the
number of yH2AX foci per nucleus using automated software such as Fiji (ImageJ).[20][21]
An increase in foci indicates an accumulation of DNA double-strand breaks.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effects of the drug combination on cell cycle distribution.
Materials:

e Cells grown in 6-well plates

e Ceralasertib and PARP inhibitor

e PBS

e Ice-cold 70% ethanol

e Propidium lodide (PI) staining solution (containing RNase A)

e Flow cytometer

Procedure:

o Cell Treatment and Harvesting: Treat cells in 6-well plates for 24-48 hours. Collect both
adherent and floating cells. Centrifuge to pellet the cells.[15]

o Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and, while gently
vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2
hours.[15]

» Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in PlI
staining solution.[15]

 Incubation: Incubate for 30 minutes at room temperature, protected from light.[15]
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e Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting
histogram will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
Analyze the data using appropriate software (e.g., FlowJo).

Conclusion

The combination of Ceralasertib and PARP inhibitors is a compelling strategy that has
demonstrated significant preclinical synergy and promising clinical activity. The provided
protocols offer a framework for researchers to investigate this combination in various cancer
models, enabling a deeper understanding of its mechanism of action and potential for clinical
translation. Careful optimization of experimental conditions, including drug concentrations and
treatment durations, will be crucial for obtaining robust and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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